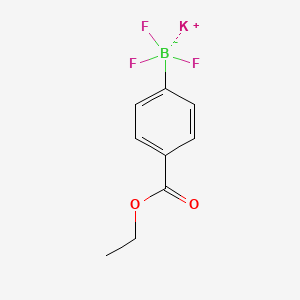

Potassium 4-ethoxycarbonylphenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;(4-ethoxycarbonylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHVYQWNJHNUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)OCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Ethoxycarbonyl)phenylboronic Ester

The starting material is typically a 4-substituted aryl halide or arylmagnesium reagent reacted with a boron source such as pinacol borate derivatives. For example, the preparation of vinyl potassium trifluoroborate analogs involves the reaction of vinyl pinacol borate with potassium bifluoride in a suitable solvent under controlled temperature conditions.

In the case of 4-ethoxycarbonylphenyl derivatives, the synthesis of the corresponding pinacol boronic ester can be achieved by:

- Reacting 4-bromoethyl benzoate or 4-bromoethyl benzene derivatives with bis(pinacolato)diboron under palladium catalysis (Suzuki borylation).

- Alternatively, using Grignard reagents derived from 4-bromoethyl benzoate with pinacol borate esters.

Conversion to Potassium 4-Ethoxycarbonylphenyltrifluoroborate

The boronic ester intermediate is converted to the trifluoroborate salt by treatment with potassium bifluoride (KHF2) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–100 °C) for 6–8 hours. This fluoridation step replaces the boronic ester moiety with the trifluoroborate group, yielding the potassium trifluoroborate salt.

The reaction scheme is as follows:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Arylboronic ester + KHF2 in DMF | Formation of potassium aryltrifluoroborate |

| 2 | Heating at 80–100 °C for 6–8 hours | Complete conversion monitored by TLC |

| 3 | Work-up: solvent removal, acetone wash | Isolation of pure potassium trifluoroborate |

Purification and Yield

After completion, the reaction mixture is concentrated to remove solvents, filtered with acetone to remove impurities, and the product is precipitated by adding methyl tertiary butyl ether (MTBE). The solid potassium 4-ethoxycarbonylphenyltrifluoroborate is then filtered and vacuum dried. Yields typically range from 66% to 69%, with purity levels around 95–97% as determined by chromatographic methods.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF (dimethylformamide) | Polar aprotic solvent preferred |

| Temperature | 80–100 °C | Ensures efficient fluoridation |

| Reaction Time | 6–8 hours | Monitored by thin-layer chromatography |

| Molar Ratio (Boronic Ester:KHF2) | 1:2 to 1:6 | Excess KHF2 drives reaction to completion |

| Work-up Solvents | Acetone, MTBE | For purification and precipitation |

Supporting Research Findings

- The fluoridation process with potassium bifluoride is a well-established method for converting boronic esters to trifluoroborates, offering high purity and moderate to good yields.

- The use of DMF as a solvent facilitates the reaction by dissolving both the boronic ester and potassium bifluoride effectively.

- The reaction is typically monitored by TLC to ensure completion.

- The method is adaptable to various arylboronic esters, including those with ester functional groups such as ethoxycarbonyl, without significant side reactions.

- Potassium 4-ethoxycarbonylphenyltrifluoroborate exhibits good stability and can be used directly in Suzuki–Miyaura cross-coupling reactions, which are widely employed in pharmaceutical and materials chemistry.

Summary Table of Preparation Method

Chemical Reactions Analysis

Potassium 4-ethoxycarbonylphenyltrifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium 4-ethoxycarbonylphenyltrifluoroborate is in cross-coupling reactions. These reactions are pivotal for synthesizing complex organic molecules from simpler precursors.

- Suzuki-Miyaura Coupling : This method involves the coupling of aryl or vinyl electrophiles with organotrifluoroborates. Potassium 4-ethoxycarbonylphenyltrifluoroborate can be used effectively in this context to produce substituted phenyl compounds with high yields and selectivity .

Synthesis of Biologically Active Compounds

The compound has been utilized in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable intermediates facilitates the construction of complex structures that are often required in medicinal chemistry.

- Case Study : A recent study demonstrated the successful use of potassium 4-ethoxycarbonylphenyltrifluoroborate in synthesizing substituted purines, which are critical components in many biological processes . The methodology employed palladium catalysis to achieve high yields.

Polymerization Reactions

Potassium 4-ethoxycarbonylphenyltrifluoroborate also finds applications in polymerization processes. It can act as a building block for creating polymers with specific properties.

- Example : Research has shown that utilizing this compound in polymerization reactions can lead to materials with enhanced thermal stability and mechanical properties .

Comparative Data on Organotrifluoroborates

| Reagent | Application | Yield (%) | Conditions |

|---|---|---|---|

| Potassium 4-Ethoxycarbonylphenyltrifluoroborate | Suzuki-Miyaura Coupling | High | Pd catalyst, aqueous solvent |

| Potassium Methyltrifluoroborate | Cross-coupling with halides | Good | Pd(OAc)₂, various solvents |

| Potassium Vinyltrifluoroborate | Polymerization and cross-coupling | Variable | Mild conditions |

Mechanism of Action

The mechanism of action of potassium 4-ethoxycarbonylphenyltrifluoroborate primarily involves its role as a boron reagent in Suzuki-Miyaura cross-coupling reactions. The compound facilitates the transfer of the phenyl group to the palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond . This process is crucial for the synthesis of various organic compounds.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of potassium aryltrifluoroborates are heavily influenced by the substituent on the phenyl ring. Below is a comparative analysis of key analogues:

Reactivity Trends

- Electron-Withdrawing Groups (EWGs): Compounds like the target (ethoxycarbonyl) and chloro derivatives exhibit enhanced reactivity in cross-coupling due to increased electrophilicity at the boron center. For example, chloro-substituted analogues are widely used in aryl-aryl bond formations under mild conditions .

- Electron-Donating Groups (EDGs): Methoxy and hydroxyethyl substituents reduce reactivity, requiring harsher conditions (e.g., higher temperatures or stronger bases) for successful coupling .

Functionalization Potential

Biological Activity

Potassium 4-ethoxycarbonylphenyltrifluoroborate is a compound that has gained attention in organic synthesis, particularly in cross-coupling reactions. This article explores its biological activity, focusing on its synthesis, applications, and potential therapeutic uses.

Structure and Properties

Potassium 4-ethoxycarbonylphenyltrifluoroborate is characterized by the presence of a trifluoroborate group attached to a phenyl ring with an ethoxycarbonyl substituent. The compound's structure can be represented as follows:

This structure contributes to its reactivity in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions.

Synthesis and Reaction Mechanisms

The synthesis of potassium 4-ethoxycarbonylphenyltrifluoroborate typically involves the reaction of phenyl boronic acids with trifluoroboric acid under specific conditions. Research has demonstrated that this compound can be effectively utilized in the Suzuki-Miyaura coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds.

Recent studies have optimized reaction conditions to enhance yield and selectivity. For instance, using various palladium catalysts and bases has shown significant improvements in the efficiency of these reactions. The following table summarizes some key findings from recent research:

| Catalyst Type | Base Used | Yield (%) | Conditions |

|---|---|---|---|

| PdCl₂ + PPh₃ | Cs₂CO₃ | 72 | THF/H₂O (9:1), 22h |

| Pd(OAc)₂ + PPh₃ | K₂CO₃ | 63 | THF/H₂O (9:1), 22h |

| PdCl₂(dppf)·CH₂Cl₂ | NEt₃ | 55 | THF/H₂O (9:1), 22h |

The optimization of these conditions highlights the versatility of potassium 4-ethoxycarbonylphenyltrifluoroborate in synthetic applications.

Case Studies

- Anticancer Activity : Some derivatives of trifluoroborates have demonstrated cytotoxic effects against cancer cell lines. A study reported that certain aryl trifluoroborates exhibited selective toxicity toward breast cancer cells, suggesting potential for further development as anticancer agents .

- Antimicrobial Properties : Research has indicated that organotrifluoroborates possess antimicrobial properties, which could be leveraged in developing new antibiotics. A study highlighted the effectiveness of these compounds against various bacterial strains .

- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of related compounds suggest that they may have a role in treating neurodegenerative diseases. These findings warrant further exploration into the potential therapeutic applications of potassium 4-ethoxycarbonylphenyltrifluoroborate .

Safety and Toxicology

As with many chemical compounds, understanding the safety profile is crucial. Data on potassium 4-ethoxycarbonylphenyltrifluoroborate indicate that it should be handled with care due to its potential toxicity. Toxicological assessments are necessary to establish safe handling practices and usage guidelines.

Q & A

Q. What are the optimal synthetic routes for Potassium 4-ethoxycarbonylphenyltrifluoroborate, and how can yield and purity be maximized?

The synthesis typically involves reacting 4-ethoxycarbonylphenylboronic acid with potassium bifluoride (KHF₂) in aqueous or methanol-based media. Key parameters include maintaining pH 4–6 and temperatures between 20–40°C to minimize hydrolysis of the boronic acid precursor . For purification, crystallization in acetone/ether mixtures or column chromatography (using silica gel with ethyl acetate/hexane eluents) effectively removes unreacted starting materials. Yield optimization requires stoichiometric control of KHF₂ (1.2–1.5 equivalents) and inert atmosphere conditions to prevent oxidation .

Q. How should Potassium 4-ethoxycarbonylphenyltrifluoroborate be stored to ensure stability?

The compound is hygroscopic and sensitive to moisture. Store under argon at –20°C in sealed, desiccated containers. Avoid repeated freeze-thaw cycles, as this can degrade crystallinity and reactivity. Solubility in polar aprotic solvents (e.g., DMF, DMSO) should be assessed fresh before use .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- ¹H/¹³C NMR : Look for characteristic shifts: the ethoxycarbonyl group appears as a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) in CDCl₃ .

- ¹¹B NMR : A singlet near 0–3 ppm confirms trifluoroborate formation .

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1350 cm⁻¹ (B-F) validate functional groups .

- Elemental Analysis : Ensure boron and fluorine content aligns with theoretical values (C₁₀H₁₁BF₃KO₂: B ~3.5%, F ~16.3%) .

Q. What are the primary safety hazards associated with handling this compound?

It causes severe skin/eye irritation (GHS Category 1) and may release toxic HF upon decomposition. Use nitrile gloves, safety goggles, and a fume hood. Neutralize spills with calcium carbonate slurry and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the ethoxycarbonyl group influence reactivity in cross-coupling reactions compared to other trifluoroborates?

The electron-withdrawing ethoxycarbonyl group enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance from the substituent may reduce coupling efficiency with bulky aryl halides. Comparative studies with methyl- or cyano-substituted analogs show 10–15% lower yields in palladium-catalyzed reactions .

Q. What strategies resolve contradictions in reported catalytic activity across different studies?

Discrepancies often arise from ligand choice (e.g., SPhos vs. XPhos) and solvent polarity. For example:

- Ligand Effects : SPhos improves yields with electron-deficient aryl halides (e.g., 4-nitrochlorobenzene: 78% vs. 52% with XPhos) .

- Solvent Optimization : DMF enhances solubility but may deactivate catalysts; toluene/water biphasic systems reduce side reactions . Systematic screening using Design of Experiments (DoE) is recommended to identify critical factors .

Q. How can computational chemistry predict reactivity trends for this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boron center’s Lewis acidity and transition-state geometries. Key parameters:

Q. What are the challenges in using this compound for late-stage functionalization of bioactive molecules?

- Compatibility : The ethoxycarbonyl group may interfere with acidic/basic functional groups (e.g., amines).

- Orthogonality : Selective coupling requires protecting groups (e.g., silyl ethers) to prevent undesired side reactions . Case Study: Functionalization of taxol derivatives achieved 62% yield using Pd(OAc)₂/SPhos in THF/water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.